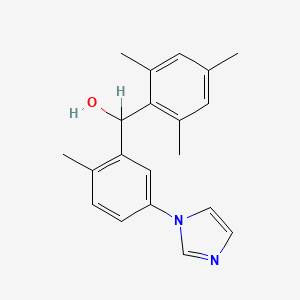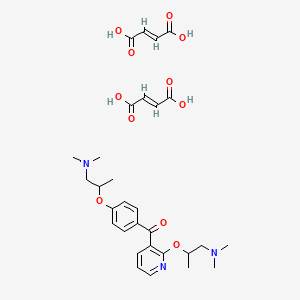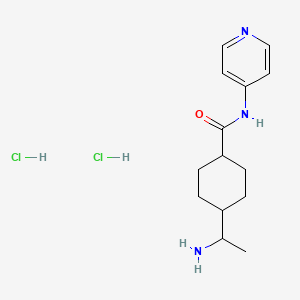
Zatosetron maleate
Overview
Description
Zatosetron maleate is a potent and selective antagonist of the 5-hydroxytryptamine receptor subtype 3 (5-HT3). It is known for its long duration of action and is primarily used for its antinauseant effects without stimulating gastrointestinal transport . This compound has also shown anxiolytic properties in both animal studies and human trials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of zatosetron maleate involves the reaction of tropinone with 5-chlorosalicylic acid. The process includes several key steps:
Formation of 3-endo-tropanamine: This step involves the stereoselective formation of 3-endo-tropanamine from tropinone.
Claisen Rearrangement: A crucial benzofuran intermediate is produced through a Claisen rearrangement.
Final Assembly: The intermediate is then reacted with 5-chlorosalicylic acid to form zatosetron, which is subsequently converted to its maleate salt.
Industrial Production Methods: The industrial production of this compound focuses on optimizing the supply and quality of the critical raw material tropinone, improving the stereoselective formation of 3-endo-tropanamine, and ensuring compatibility with existing manufacturing capabilities .
Types of Reactions:
Reduction: Reduction reactions are less common for this compound.
Substitution: Substitution reactions, particularly involving the benzofuran ring, are more prevalent.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Substitution: Reagents like halogens or nucleophiles can be employed under controlled conditions.
Major Products: The major products formed from these reactions typically involve modifications to the benzofuran ring or the tropane moiety, leading to derivatives with altered pharmacological properties .
Scientific Research Applications
Zatosetron maleate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying 5-HT3 receptor antagonists.
Biology: Investigated for its effects on neurotransmitter systems and its potential anxiolytic properties.
Medicine: Primarily used for its antinauseant effects in chemotherapy-induced nausea and vomiting.
Industry: Employed in the development of new pharmaceuticals targeting the 5-HT3 receptor.
Mechanism of Action
Zatosetron maleate exerts its effects by selectively antagonizing the 5-HT3 receptor. This receptor is involved in the vomiting reflex, and its blockade by this compound prevents nausea and vomiting. The compound binds to the receptor, inhibiting the action of serotonin, which is released during chemotherapy and other emetogenic conditions .
Comparison with Similar Compounds
- Ondansetron
- Granisetron
- Tropisetron
- Ricasetron
Comparison: Zatosetron maleate is unique in its long duration of action and its ability to produce antinauseant effects without stimulating gastrointestinal transport. Compared to ondansetron and granisetron, this compound has shown effective anxiolytic properties in addition to its primary use .
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;5-chloro-2,2-dimethyl-N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-3H-1-benzofuran-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN2O2.C4H4O4/c1-19(2)10-11-6-12(20)7-16(17(11)24-19)18(23)21-13-8-14-4-5-15(9-13)22(14)3;5-3(6)1-2-4(7)8/h6-7,13-15H,4-5,8-10H2,1-3H3,(H,21,23);1-2H,(H,5,6)(H,7,8)/b;2-1-/t13?,14-,15+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFQATMFFHYNPN-BSLJCGBVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC(=C2)Cl)C(=O)NC3CC4CCC(C3)N4C)C.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC2=C(O1)C(=CC(=C2)Cl)C(=O)NC3C[C@H]4CC[C@@H](C3)N4C)C.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
123482-22-4 (Parent) | |
| Record name | Zatosetron maleate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123482235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
464.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123482-23-5 | |
| Record name | Zatosetron maleate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123482235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ZATOSETRON MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7I5347HD9B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4-Amino-5-chloro-2-methoxy-N-[[1-[3-[(phenylmethyl)sulfonyl]propyl]-4-piperidinyl]methyl]benzamide](/img/structure/B1682340.png)

![7-acetyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine](/img/structure/B1682343.png)


